(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid (CAS 69901-75-3) is a chiral carboxylic acid derivative with a molecular formula of C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . Its structure features:
- A cyclohexyl group contributing to hydrophobicity and steric bulk.
- A benzyloxycarbonyl (Cbz) protecting group on the amino moiety, enhancing stability during synthetic processes.
- An acetic acid backbone that facilitates coupling reactions, as demonstrated in its use to synthesize protease inhibitors like Acid 4 via ester hydrolysis .
The compound is stored under dry, sealed conditions at room temperature and carries hazard codes H302, H315, H319, H335 (harmful if swallowed, skin/eye/respiratory irritation) .
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYTUPJAYLNFQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585042 | |
| Record name | (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69901-75-3 | |
| Record name | (αS)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-[[(benzyloxy)carbonyl]amino](cyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The protected amino acid is then subjected to a chiral auxiliary or chiral catalyst to introduce the desired stereochemistry.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or other suitable alkylation methods.
Deprotection: The final step involves the removal of the Cbz protecting group under acidic or hydrogenolytic conditions to yield the desired product.
Industrial Production Methods
Industrial production of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Ketones and carboxylic acids (oxidation)
- Alcohols and amines (reduction)
- Various substituted derivatives (substitution)
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent. Its structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity and function. Studies have indicated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
1.2 Anti-inflammatory Properties
Research has shown that (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid may modulate inflammatory pathways. It has been implicated in the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Biological Research
2.1 Protein Interactions
As an amino acid derivative, this compound is useful in studying protein interactions. It can serve as a substrate or inhibitor in enzymatic assays, particularly those involving proteases and metabolic enzymes .
2.2 Cell Signaling Pathways
The compound is involved in various cellular signaling pathways, including the JAK/STAT and MAPK/ERK pathways. Its ability to influence these pathways makes it a valuable tool for investigating cellular responses to external stimuli .
Pharmaceutical Development
3.1 Drug Design and Synthesis
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further modifications, making it versatile in drug design .
3.2 Custom Synthesis Services
Various companies offer custom synthesis services for this compound, facilitating its availability for research and development purposes. This includes bulk synthesis and modifications tailored to specific research needs .
-
Antimicrobial Efficacy Study
- A study conducted on various bacterial strains demonstrated that (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
-
Inflammation Modulation Research
- In vitro studies indicated that this compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides steric hindrance, protecting the amino group during reactions, while the cyclohexyl group enhances the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl Analogs
(a) (S)-2-((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid (CAS 2411591-78-9)
- Molecular Formula: C₁₆H₂₁NO₄ (same as target compound).
- Key Difference : Cyclopentyl substituent replaces cyclohexyl, reducing steric bulk and carbon count.
- Impact : Lower lipophilicity and altered conformational flexibility may affect binding affinity in enzyme inhibition .
(b) 2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid (CAS 168633-36-1)
Aromatic Derivatives: Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)
- CAS : 76-93-7; Formula : C₁₄H₁₂O₃.
- Structural Contrast : Replaces cyclohexyl with two phenyl groups and adds a hydroxyl group.
- Properties : Higher melting point due to aromatic stacking; participates in benzilic acid rearrangements.
- Use : Intermediate in organic synthesis, distinct from the target compound’s protease inhibitor applications .
Sulfonic Acid Derivatives
(1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid
Aminocyclohexanecarboxylic Acids
1-Amino-1-cyclohexanecarboxylic acid (CAS 2756-85-6)
Carbamic Acid Benzyl Esters
[4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester
Comparative Data Table
Research Findings and Implications
- Steric Effects : The cyclohexyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets compared to cyclopentyl analogs .
- Solubility : Sulfonic acid derivatives (e.g., ) exhibit superior aqueous solubility, critical for drug bioavailability .
- Hazard Profile : Both the target compound and its cyclopentyl analog share similar hazards (H302, H315, etc.), necessitating strict handling protocols .
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, commonly referred to as Cbz-Chg-OH, is a compound with significant biological activity and therapeutic potential. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 291.34 g/mol
- CAS Number : 69901-75-3
- Solubility : Moderately soluble in water (0.0797 mg/ml) and organic solvents .
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid has been shown to interact with several biological targets, including:
- CYP Enzymes : It acts as an inhibitor for CYP1A2, which is involved in drug metabolism. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- Receptor Interactions : The compound interacts with various receptors such as adrenergic receptors, serotonin receptors (5-HT), and others involved in inflammation and metabolic processes .
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Its mechanism may involve modulation of specific signaling pathways associated with pain and inflammation.
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetics :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, and how can retrosynthetic analysis improve pathway design?
- Methodology : Retrosynthetic analysis using databases like PISTACHIO and REAXYS allows researchers to identify feasible precursors and intermediates. For example, the cyclohexylacetic acid backbone can be synthesized via Diels-Alder reactions or enantioselective catalysis, followed by benzyloxycarbonyl (Cbz) protection of the amino group. Key steps include chiral resolution to ensure the (S)-configuration, validated by chiral HPLC or polarimetry .
Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are most reliable?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or comparison with known stereoisomers (e.g., phenyl analogs in ) can validate configuration. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular integrity .
Q. What role does this compound serve in peptide synthesis or medicinal chemistry?
- Methodology : The Cbz-protected amino acid acts as a building block for peptide coupling. Its cyclohexyl group enhances lipophilicity, influencing pharmacokinetic properties in drug candidates. Researchers employ solid-phase synthesis or solution-phase methods, with monitoring via LC-MS to track coupling efficiency .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., anti-inflammatory vs. no activity) be resolved?
- Methodology : Contradictions often arise from purity variations (e.g., residual solvents or diastereomers). Researchers should:
- Use high-purity batches (>98%, verified by HPLC; see for COA standards).
- Standardize assay conditions (e.g., cell lines, solvent controls).
- Compare results with structurally similar compounds (e.g., phenyl-substituted analogs in ) to isolate substituent effects .
Q. What experimental strategies optimize the compound’s stability in aqueous buffers for in vivo studies?
- Methodology : Stability challenges include hydrolysis of the Cbz group. Strategies:
- pH control : Buffers at pH 5–6 minimize degradation.
- Lyophilization : Store as a lyophilized powder (avoid moisture; recommends desiccants).
- Derivatization : Replace Cbz with more stable protecting groups (e.g., Fmoc) if compatible with downstream applications .
Q. How do environmental factors influence the compound’s fate in ecological risk assessments?
- Degradation pathways : Use LC-MS/MS to identify hydrolysis or photolysis products.
- Bioaccumulation : Measure logP values (predicted ~2.5) and conduct zebrafish embryo toxicity assays.
- Soil adsorption : Batch experiments with varying organic carbon content to model environmental persistence .
Q. What enantioselective synthesis methods achieve >99% enantiomeric excess (ee) for this compound?
- Methodology : Asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts (e.g., Ru-BINAP complexes) yields high ee. Alternatively, enzymatic resolution with lipases or acylases can separate enantiomers. Monitor ee via chiral HPLC with reference to enantiopure standards (e.g., ’s β-amino acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
